molecular formula C13H19NO3 B2617029 N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine CAS No. 734546-63-5

N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine

Cat. No.: B2617029
CAS No.: 734546-63-5
M. Wt: 237.299
InChI Key: NPIYEUGVMDFDGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 3-methoxy-4-(pentyloxy)benzaldehyde with hydroxylamine . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted oxime derivatives.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form reversible covalent bonds with active site residues in enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxy-4-ethoxyphenyl)methylidene]hydroxylamine
  • N-[(3-methoxy-4-butoxyphenyl)methylidene]hydroxylamine
  • N-[(3-methoxy-4-hexyloxyphenyl)methylidene]hydroxylamine

Uniqueness

N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine is unique due to its specific alkoxy substituent, which can influence its chemical reactivity and biological activity. The pentoxy group provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its interaction with biological membranes and proteins.

Properties

IUPAC Name

N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-4-5-8-17-12-7-6-11(10-14-15)9-13(12)16-2/h6-7,9-10,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIYEUGVMDFDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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